2,4-Dichloromandelic acid
Overview
Description
2,4-Dichloromandelic acid is a chemical compound with the molecular formula C8H6Cl2O3 . It has an average mass of 221.037 Da and a monoisotopic mass of 219.969406 Da . It is also known by other names such as (2,4-Dichlorophenyl)(hydroxy)acetic acid .
Molecular Structure Analysis
2,4-Dichloromandelic acid contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
2,4-Dichloromandelic acid is a compound with a molecular weight of 221.037 . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Scientific Research Applications
- Application : It is used in controlled-release formulations of herbicides to reduce volatilization and leaching risks. These formulations enhance the efficiency of herbicide delivery while minimizing environmental impact .
Herbicide Formulations
These applications highlight the diverse roles of 2,4-Dichloromandelic acid in scientific research. Its synthesis, herbicidal properties, and potential pharmaceutical applications make it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊
Future Directions
While specific future directions for 2,4-Dichloromandelic acid are not available, research on related compounds like 2,4-D focuses on the development of analytical methods for quick and accurate detection and determination of residues in various matrices . Additionally, the role of fungi in the biodegradation of 2,4-D is being explored .
Mechanism of Action
Target of Action
2,4-Dichloromandelic acid is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic plant hormone auxin . The primary targets of 2,4-D are broad-leaved weeds, where it mimics the natural auxin at the molecular level .
Mode of Action
The mode of action of 2,4-Dichloromandelic acid is similar to that of 2,4-D. It activates the auxin receptor system, resulting in changes in the actin cytoskeleton and an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene . This leads to an increase in the levels of reactive oxygen species (ROS), causing abnormal growth, senescence, and eventually plant death .
Biochemical Pathways
The first step of the 2,4-D degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene . This process involves the conversion of 2,4-D into 2,4-dichlorophenol (2,4-DCP), which is then further degraded by various microorganisms . The role of white-rot fungi in this process has been highlighted, as they are capable of degrading 2,4-D .
Pharmacokinetics
It can be inferred from the properties of 2,4-d that it is highly soluble in water and volatile . This suggests that 2,4-Dichloromandelic acid may have similar properties, which would affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 2,4-Dichloromandelic acid is the death of broad-leaved weeds . This is due to the disruption of normal plant growth processes caused by the compound’s interaction with the auxin receptor system .
Action Environment
The action of 2,4-Dichloromandelic acid, like that of 2,4-D, can be influenced by various environmental factors. For instance, the compound’s volatility and water solubility mean that it can be transported away from its target site by rainwater or through volatilization . Additionally, the compound’s action can be affected by the presence of various microorganisms in the environment that can degrade it .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOCBYSVZOREGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905057 | |
Record name | 2,4-Dichloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7554-78-1 | |
Record name | 2,4-Dichloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloromandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC409412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO0484O865 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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